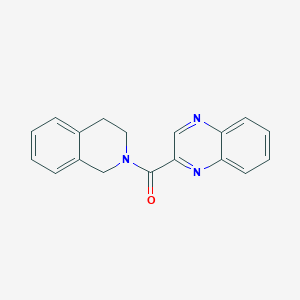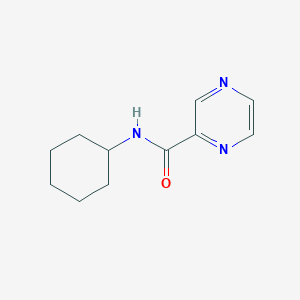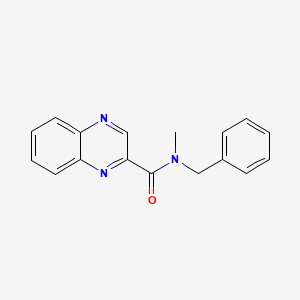
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has been shown to have potent anti-tumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline is a well-characterized inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is readily available and can be easily synthesized in the lab. However, 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has a short half-life, which can limit its effectiveness in vivo.
未来方向
For 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline research include identifying biomarkers for patient selection in clinical trials, investigating the role of EGFR in cancer progression, and developing more potent and selective EGFR inhibitors. In addition, 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline can be used as a tool compound to investigate the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
合成方法
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,5-dimethylphenol with 2-aminopyridine to form 4-(3,4-dimethylphenoxy)-2-aminopyridine. The resulting compound is then reacted with 2-chloroquinazoline in the presence of a base to form 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline.
科学研究应用
4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-(3,4-Dimethylphenoxy)-2-(pyridin-2-yl)quinazoline has also been used in preclinical studies to investigate the role of EGFR in cancer progression and to identify potential biomarkers for patient selection in clinical trials.
属性
IUPAC Name |
4-(3,4-dimethylphenoxy)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-11-16(13-15(14)2)25-21-17-7-3-4-8-18(17)23-20(24-21)19-9-5-6-12-22-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLRPCJFJGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)

![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)


![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)